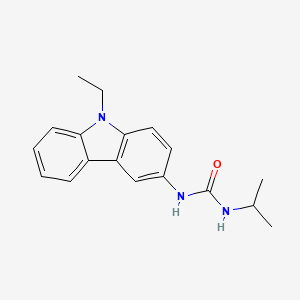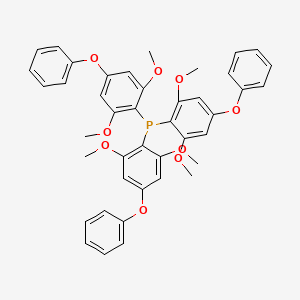
Urea, N-(9-ethyl-9H-carbazol-3-yl)-N'-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring a carbazole moiety, imparts specific chemical and physical properties that make it valuable for research and practical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- typically involves the reaction of 9-ethyl-9H-carbazole with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification methods are optimized to ensure high efficiency and cost-effectiveness. Common purification techniques include recrystallization and chromatography.
化学反応の分析
Types of Reactions
Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while reduction may produce carbazole-3-amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicine, urea derivatives are often explored for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the production of polymers, dyes, and other materials with specific properties.
作用機序
The mechanism by which Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from inhibition of enzymatic activity to interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
- Urea, N-(9H-carbazol-3-yl)-N’-(1-methylethyl)-
- Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(methyl)-
Uniqueness
The presence of the 9-ethyl group in Urea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(1-methylethyl)- imparts unique steric and electronic properties that can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different applications and effects.
特性
CAS番号 |
289498-53-9 |
|---|---|
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC名 |
1-(9-ethylcarbazol-3-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C18H21N3O/c1-4-21-16-8-6-5-7-14(16)15-11-13(9-10-17(15)21)20-18(22)19-12(2)3/h5-12H,4H2,1-3H3,(H2,19,20,22) |
InChIキー |
HRDRXBUNKZVVEL-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)NC(C)C)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(4-Morpholinyl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12584962.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)

![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12584987.png)

![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)

![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
